N-Hydroxy-2-methoxy-N-phenylbenzamide chemical structure and molecular weight
N-Hydroxy-2-methoxy-N-phenylbenzamide chemical structure and molecular weight
This technical guide provides a comprehensive overview of N-Hydroxy-2-methoxy-N-phenylbenzamide, a substituted benzamide derivative of interest to researchers and professionals in drug discovery and organic synthesis. This document elucidates the chemical structure, molecular weight, and inferred physicochemical properties based on established principles and data from analogous compounds. Furthermore, it outlines potential synthetic pathways and discusses the compound's relevance within the broader context of medicinal chemistry.
Core Molecular Identity
N-Hydroxy-2-methoxy-N-phenylbenzamide is a fine chemical whose structure is characterized by a central benzamide scaffold with key substitutions that dictate its chemical behavior. The IUPAC name precisely describes its architecture: an N-hydroxy and an N-phenyl group attached to the amide nitrogen, and a methoxy group at the ortho (2-position) of the benzoyl ring.
1.1. Chemical Structure
The structural formula of N-Hydroxy-2-methoxy-N-phenylbenzamide is presented below. The presence of the N-hydroxy-N-phenyl (N-acyl-N-arylhydroxylamine) moiety is a critical feature, often associated with specific biological activities.
Caption: 2D structure of N-Hydroxy-2-methoxy-N-phenylbenzamide.
1.2. Molecular Formula and Weight
Based on the chemical structure, the molecular formula and corresponding molecular weight have been determined.
| Identifier | Value |
| CAS Number | 34661-16-0[1] |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | N-Hydroxy-2-methoxy-N-phenylbenzamide |
Physicochemical Properties (Inferred)
Direct experimental data for N-Hydroxy-2-methoxy-N-phenylbenzamide is not extensively available in the literature. However, its properties can be inferred from the behavior of structurally related N-substituted benzohydroxamic acids.[2]
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Physical Form : Expected to be a crystalline solid at room temperature.[2]
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Solubility : Likely to exhibit poor solubility in water and good solubility in common organic solvents such as chloroform, ethanol, and dioxane.[2]
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Acidity : The N-hydroxy group imparts weak acidic properties to the molecule, with pKa values for related hydroxamic acids typically in the range of 8.5-9.4.[3] The presence of the N-phenyl group, an electron-withdrawing group, may slightly increase the acidity compared to N-alkyl substituted analogues.[3]
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Chelating Properties : The hydroxamic acid moiety is a well-known bidentate chelator for various metal ions. This property is fundamental to the mechanism of action for many biologically active hydroxamic acids.
Synthesis Methodology: A Mechanistic Perspective
The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide, while not explicitly detailed in readily available literature, can be approached through established methods for forming N-substituted hydroxamic acids. The most common and direct route involves the acylation of N-phenylhydroxylamine with an appropriate acylating agent.
3.1. Retrosynthetic Analysis
A logical retrosynthetic disconnection points to two primary precursors: 2-methoxybenzoyl chloride and N-phenylhydroxylamine.
Caption: Retrosynthetic approach for N-Hydroxy-2-methoxy-N-phenylbenzamide.
3.2. Step-by-Step Synthetic Protocol (Proposed)
This proposed protocol is based on general procedures for similar chemical transformations and should be optimized for this specific target molecule.
Step 1: Synthesis of N-Phenylhydroxylamine
N-Phenylhydroxylamine can be synthesized via the controlled reduction of nitrobenzene. A common laboratory method utilizes zinc dust in an aqueous ammonium chloride solution.[4]
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Reaction Setup : A mixture of nitrobenzene, water, and ammonium chloride is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.
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Reduction : Zinc dust is added portion-wise to the stirred mixture, maintaining the temperature below 20°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup : Upon completion, the reaction mixture is filtered to remove excess zinc and zinc oxide. The filtrate is then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude N-phenylhydroxylamine, which can be purified by recrystallization.
Step 2: Synthesis of 2-Methoxybenzoyl Chloride
This acylating agent is typically prepared from 2-methoxybenzoic acid.
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Reaction Setup : 2-Methoxybenzoic acid is dissolved in a dry, inert solvent such as dichloromethane or toluene in a flask equipped with a reflux condenser and a gas outlet to a trap.
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Chlorination : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise to the solution. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.
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Reaction Completion : The mixture is heated to reflux until the evolution of gas (SO₂ or CO + CO₂) ceases.
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Isolation : The excess chlorinating agent and solvent are removed by distillation, often under reduced pressure, to yield the crude 2-methoxybenzoyl chloride, which is typically used immediately in the next step without further purification.
Step 3: Acylation of N-Phenylhydroxylamine
This is the final coupling step to form the target molecule.
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Reaction Setup : N-Phenylhydroxylamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine, triethylamine) in a flask cooled in an ice bath.
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Coupling : A solution of 2-methoxybenzoyl chloride in the same solvent is added dropwise to the stirred solution of N-phenylhydroxylamine. The reaction is typically carried out at low temperatures to minimize side reactions.
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Workup and Purification : After the reaction is complete, the mixture is washed with dilute acid (to remove the base), water, and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield N-Hydroxy-2-methoxy-N-phenylbenzamide.
Potential Applications in Drug Development
While specific biological activities for N-Hydroxy-2-methoxy-N-phenylbenzamide are not widely reported, its structural motifs are present in many compounds with significant pharmacological activities.
4.1. Histone Deacetylase (HDAC) Inhibition
The hydroxamic acid moiety is a classic zinc-binding group found in numerous potent histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a significant area of cancer research.[6] The N-phenyl and 2-methoxybenzoyl groups would serve as the "cap" and "linker" regions, respectively, which are known to influence the potency and selectivity of HDAC inhibitors.
Caption: General binding mode of a hydroxamic acid-based HDAC inhibitor.
4.2. Other Potential Biological Activities
Derivatives of N-phenylbenzamide have been investigated for a range of other biological activities, including antiviral and antimicrobial properties.[7] The specific substitution pattern of N-Hydroxy-2-methoxy-N-phenylbenzamide would determine its unique pharmacological profile.
Conclusion
N-Hydroxy-2-methoxy-N-phenylbenzamide is a compound with a well-defined chemical structure that can be synthesized through established organic chemistry methodologies. While direct experimental data on its properties and biological activity are limited, its structural features, particularly the N-acyl-N-arylhydroxylamine core, suggest it as a candidate for investigation in drug discovery, most notably in the field of HDAC inhibition. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential of this and related molecules.
References
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PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
- Kadam, R., & Shrivastava, R. M. (1987). Preparation and Properties of Some N-Substituted Hydroxamic Acids. Oriental Journal of Chemistry, 3(1).
-
International Journal of Engineering, Science and Mathematics. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. Available at: [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]
-
WordPress.com. Structure and Properties - Coordination Chemistry of Hydroxamic Acids. Available at: [Link]
-
ResearchGate. Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Available at: [Link]
-
Chemical Substance Information. N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE. Available at: [Link]
-
Green Chemistry (RSC Publishing). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]
-
化源网. (2025). 34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamide. Available at: [Link]
-
VNU Journal of Science. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. Available at: [Link]
-
Asian Journal of Applied Chemistry Research. (2024). Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. Available at: [Link]
- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
-
ResearchGate. (2013). Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. Available at: [Link]
Sources
- 1. 34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamideCAS号:34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. ijesm.co.in [ijesm.co.in]
- 3. tbaines3.wordpress.com [tbaines3.wordpress.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. mdpi.com [mdpi.com]
